
Iodomethyl pivalate
Overview
Description
Iodomethyl pivalate (CAS: 53064-79-2), with the molecular formula C₆H₁₁IO₂ and a molecular weight of 242.05, is a halogenated alkylating agent widely used in pharmaceutical synthesis. It is a light-yellow liquid with a density of 1.6 g/cm³, boiling point of 197.2°C, and flash point of 73.1°C . Its synthesis typically involves the nucleophilic substitution of chloromethyl pivalate with sodium iodide in acetone, achieving yields up to 91% . The compound serves as a critical intermediate in prodrug development, particularly for third-generation cephalosporins (e.g., cefetamet pivoxil) and antiviral agents like adefovir dipivoxil .
Preparation Methods
The synthesis of iodomethyl pivalate typically involves the reaction of chloromethyl pivalate with sodium iodide in the presence of a solvent such as ethyl acetate . The reaction is carried out under reflux conditions for about 6 hours, resulting in a high yield of the product . This method is favored for its efficiency and the high purity of the resulting this compound.
Chemical Reactions Analysis
Chemical Reactions of Iodomethyl Pivalate
This compound participates in various chemical reactions, primarily due to the reactivity of the iodine atom.
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Substitution Reactions: The iodine atom in this compound can be readily replaced by other nucleophiles in nucleophilic substitution reactions.
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Visible Light-Induced Heck Reaction: this compound can be used in palladium-catalyzed Heck reactions of α-heteroatom substituted alkyl iodides and bromides with vinyl arenes/heteroarenes. This reaction proceeds efficiently at room temperature and enables the synthesis of functionalized allylic systems .
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Reagent for Pivaloyl Group Addition: this compound serves as a reagent for introducing pivaloyl groups in organic synthesis . The formation of pivalate esters can protect sensitive functional groups in complex organic molecules during subsequent reactions.
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Reaction with Epidermal Growth Factor: this compound can react with epidermal growth factor (EGF), forming a covalent bond that can alter EGF's biological activity and influence cell signaling pathways.
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Use as a Prodrug: this compound has been explored for use as a prodrug, where it is converted into active metabolites within biological systems to enhance efficacy and reduce side effects of therapeutic agents .
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as chloromethyl pivalate, bromomethyl pivalate, and fluoromethyl pivalate. These compounds share similar structures but differ in the halogen atom. The presence of the iodine atom in this compound imparts different reactivity and properties compared to its chlorinated, brominated, and fluorinated counterparts.
Scientific Research Applications
Iodomethyl pivalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of iodomethyl pivalate involves the formation of acyloxymethyl radicals when it reacts with certain reagents like dimethylzinc or triethylborane . These radicals can then add to imines, leading to the formation of various products such as amino alcohols . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the iodomethyl group and the stability of the resulting radicals .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogs
Chloromethyl Pivalate (CAS: 18997-19-8)
- Synthesis: Produced via esterification of pivalic acid with chloromethyl chloride.
- Reactivity : Less reactive than iodomethyl pivalate due to the weaker leaving group (Cl⁻ vs. I⁻). This necessitates harsher conditions or coupling agents (e.g., DCMC) for alkylation reactions .
- Applications : Used in adefovir dipivoxil synthesis but often requires longer reaction times or higher temperatures compared to iodomethyl derivatives .
Ethyl Pivalate (CAS: 3938-95-2)
- Functionality: A non-halogenated ester lacking alkylating properties. Primarily used as a solvent or stabilizer rather than a prodrug precursor .
- Stability : More chemically inert due to the absence of a reactive halogen group, making it unsuitable for nucleophilic substitutions .
Comparative Analysis Table
Stability and Handling
- Its iodine atom increases molecular weight and may complicate purification .
- Chloromethyl Pivalate : More stable under ambient conditions but generates HCl during reactions, necessitating neutralization steps .
Industrial and Pharmaceutical Relevance
Biological Activity
Iodomethyl pivalate (IMP) is a compound that has garnered attention in the pharmaceutical and chemical research communities due to its potential biological activities and applications. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula C₇H₁₃I O₂, is an iodinated derivative of pivalic acid. Its structure allows it to serve as a versatile reagent in organic synthesis and medicinal chemistry. The presence of the iodine atom enhances its electrophilic character, making it useful in various biological applications.
This compound is primarily used as a reagent in the pharmaceutical industry for the protection of functional groups during chemical synthesis. Its biological activity is largely attributed to its ability to form covalent bonds with biomolecules, particularly proteins and nucleic acids. This reactivity can lead to modifications that impact cellular functions.
- Covalent Bond Formation : IMP reacts with epidermal growth factor (EGF), forming a covalent bond that can alter EGF's biological activity, thus influencing cell signaling pathways related to growth and proliferation .
- Prodrug Applications : The compound has been evaluated for use as a prodrug, where it is converted into active metabolites within biological systems. This conversion can enhance the efficacy and reduce side effects of certain therapeutic agents .
Antitumor Activity
Recent studies have explored the antitumor potential of compounds related to this compound. For instance, derivatives of IMP have shown promise in inducing apoptosis in cancer cells by disrupting autophagy mechanisms . This finding suggests that IMP and its derivatives may serve as lead compounds for developing new anticancer therapies.
Study on EGF Interaction
In a significant study, this compound was used to investigate its interaction with EGF in CHO cells. The results indicated that while EGF itself did not inhibit cell growth, its modified form through reaction with IMP demonstrated altered biological properties. This modification was crucial in understanding how such interactions could be leveraged in therapeutic applications .
Antioxidant Properties
Another area of research has focused on the antioxidant properties of IMP-related compounds. A comparative analysis revealed that certain extracts containing IMP exhibited significant radical scavenging activities, suggesting potential applications in preventing oxidative stress-related diseases .
Table 1: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the key synthetic routes for incorporating iodomethyl pivalate into organic molecules?
this compound is commonly used to install protective groups, such as the pivaloyloxymethyl (POM) group, via silver-mediated transesterification. A typical procedure involves converting phosphonate oxygens to silver salts using AgNO₃, followed by reaction with this compound in toluene . This method has been applied in synthesizing STAT6 inhibitors, though yields can be low (~11%), highlighting the need for optimization .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm esterification and monitor reaction progress.
- Mass spectrometry (MS) for molecular weight verification (MW: 242.05 g/mol) .
- Chromatographic methods (HPLC, TLC) to assess purity, particularly given its sensitivity to hydrolysis .
Q. How does this compound compare to other alkylating agents in protecting group chemistry?
this compound offers steric protection due to its bulky tert-butyl group, enhancing stability under acidic conditions. Unlike methyl iodide, it minimizes unwanted side reactions (e.g., over-alkylation) in complex syntheses . However, its lower reactivity may require prolonged reaction times .
Advanced Research Questions
Q. What factors contribute to low yields in silver-mediated POM group installation using this compound?
Low yields (~11%) may arise from:
- Incomplete silver salt formation due to inadequate stoichiometry or moisture sensitivity.
- Competing side reactions , such as hydrolysis of this compound under basic conditions . Optimization strategies include using anhydrous solvents (e.g., toluene) and inert atmospheres to suppress degradation .
Q. How does this compound enhance regioselectivity in palladium-catalyzed allylic alkylation reactions?
In Rh- and Pd-catalyzed reactions, the pivalate group acts as a directing group, stabilizing intermediates via chelation. For example, in the synthesis of enol pivalates, this compound enables selective functionalization of oxindole nucleophiles, achieving high enantioselectivity under mild conditions . Mechanistic studies suggest that steric effects from the pivalate group suppress competing pathways .
Q. What are the limitations of this compound in large-scale pharmaceutical synthesis?
Challenges include:
- Cost and handling : Sensitivity to light and moisture necessitates specialized storage (e.g., amber vials, desiccants) .
- By-product formation : Silver halide precipitates complicate purification, requiring filtration or column chromatography . Alternative approaches, such as using medoxomil iodide, have been explored to improve atom economy .
Q. How can researchers address contradictions in reported reaction conditions for this compound-mediated transformations?
Discrepancies in solvent choices (e.g., DMF vs. toluene) and catalysts (e.g., HBTU vs. Pd) may reflect substrate-specific requirements. Systematic reproducibility studies should:
- Compare reaction kinetics under varying conditions.
- Use control experiments to identify critical parameters (e.g., temperature, catalyst loading) .
Q. Methodological Considerations
Q. What protocols ensure reproducible synthesis of this compound derivatives?
- Stepwise monitoring : Use TLC or in situ IR to track intermediate formation.
- Purification : Employ flash chromatography with hexane/ethyl acetate gradients to isolate products .
- Safety protocols : Handle this compound in a fume hood due to its volatile nature (flash point: 73.1°C) .
Q. How can computational modeling aid in predicting this compound reactivity?
Density functional theory (DFT) calculations can model transition states in silver- or palladium-mediated reactions, providing insights into steric and electronic effects. For example, simulations of Pd-allyl intermediates have clarified regioselectivity trends in AAA reactions .
Properties
IUPAC Name |
iodomethyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELJISAVHGXLAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201128 | |
Record name | Iodomethyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53064-79-2 | |
Record name | Iodomethyl 2,2-dimethylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53064-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodomethyl pivalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053064792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodomethyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodomethyl pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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